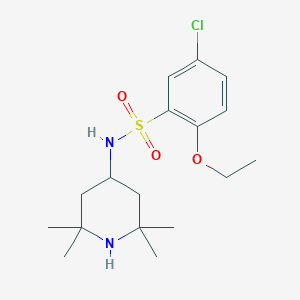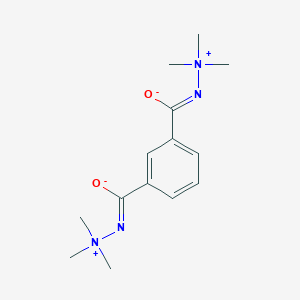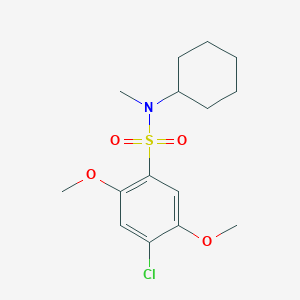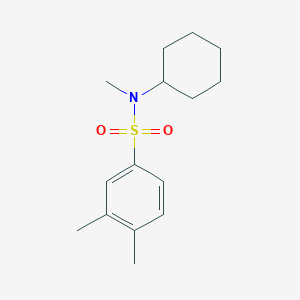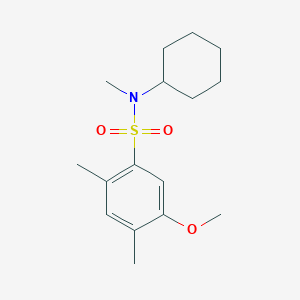
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as CTM or TCMCB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the formation of a reversible complex between the compound and the target enzyme or protein. The sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide binds to the active site of the enzyme or protein, thereby inhibiting its activity. The binding affinity of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide for the target molecule depends on the nature of the sulfonamide group and the surrounding chemical environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide depend on the specific enzyme or protein that it inhibits. For example, the inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This can result in metabolic acidosis, a condition in which the pH of the blood decreases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological processes. In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective reagent for research.
However, one of the limitations of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is its potential toxicity. Sulfonamides have been shown to cause adverse effects in some individuals, including allergic reactions and hematological disorders. Therefore, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in the lab, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide. One area of interest is the development of new metal complexes and catalysts using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a ligand. These complexes can be used in various chemical reactions, including asymmetric synthesis and polymerization.
Another area of research is the study of the physiological and pathological roles of carbonic anhydrase in various tissues and organs. The inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used to investigate the role of this enzyme in diseases such as glaucoma and epilepsy.
Finally, the use of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a protecting group for amines in organic synthesis can be further explored. This can lead to the development of new methods for the synthesis of complex organic molecules.
Conclusion
In conclusion, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is a versatile compound that has many potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and proteins has been exploited in various fields, including organic synthesis and catalysis. However, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide due to its potential toxicity. Further research is needed to explore the full potential of this compound and its derivatives in various research fields.
Synthesemethoden
The synthesis of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the reaction of 5-methoxy-N,2,4-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be used to study the physiological and pathological roles of carbonic anhydrase in various tissues and organs.
In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been used as a ligand for the preparation of metal complexes and as a reagent in organic synthesis. The ability of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide to form stable complexes with metal ions has been exploited in the development of new catalysts for various chemical reactions. Furthermore, the sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used as a protecting group for amines in organic synthesis.
Eigenschaften
Produktname |
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
SIWWXPJBANNKOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
Löslichkeit |
1.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



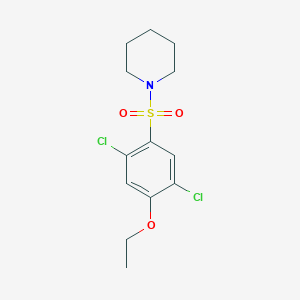

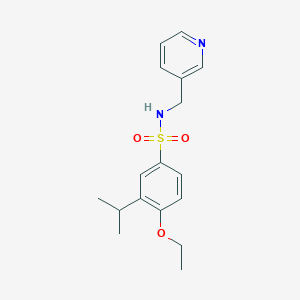

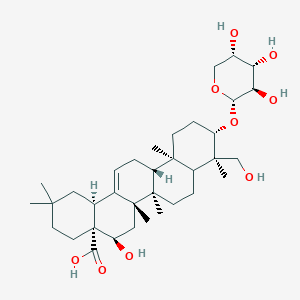
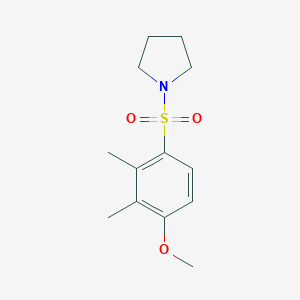
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
